molecular formula C6H13ClN2 B1379892 2-Amino-3,3-dimethylbutanenitrile hydrochloride CAS No. 1803596-52-2

2-Amino-3,3-dimethylbutanenitrile hydrochloride

Cat. No.: B1379892
CAS No.: 1803596-52-2
M. Wt: 148.63 g/mol
InChI Key: SZKQPFQSCMZWEG-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylbutanenitrile hydrochloride: is a chemical compound with the molecular formula C6H13N2Cl. It is a derivative of butanenitrile, featuring an amino group and two methyl groups attached to the third carbon atom. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-dimethylbutanenitrile hydrochloride typically involves the reaction of 3,3-dimethylbutanenitrile with an amine source under controlled conditions. One common method includes the use of ammonia or an amine in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethylbutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3,3-dimethylbutanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylbutanenitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dimethylbutanenitrile: This compound is similar in structure but lacks the hydrochloride component.

    3-Amino-3-methylbutanenitrile: Another related compound with a slightly different substitution pattern.

Uniqueness

2-Amino-3,3-dimethylbutanenitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-3,3-dimethylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2,3)5(8)4-7;/h5H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQPFQSCMZWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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